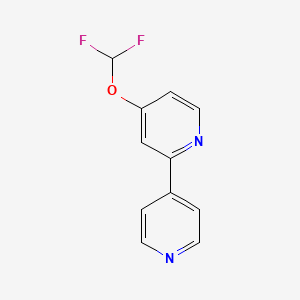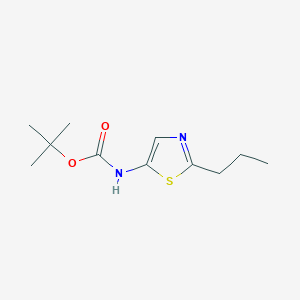
tert-Butyl (2-propylthiazol-5-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-propylthiazol-5-yl)carbamate: is an organic compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further connected to a thiazole ring substituted with a propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-propylthiazol-5-yl)carbamate typically involves the reaction of 2-propylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
2-Propylthiazole+tert-Butyl chloroformateEt3Ntert-Butyl (2-propylthiazol-5-yl)carbamate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl (2-propylthiazol-5-yl)carbamate can undergo oxidation reactions, particularly at the thiazole ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted thiazole carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (2-propylthiazol-5-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.
Medicine: The compound is explored for its potential therapeutic applications. It may exhibit biological activity that could be harnessed for the treatment of diseases such as cancer or infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of tert-Butyl (2-propylthiazol-5-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring may also participate in π-π interactions or hydrogen bonding with target proteins, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (5-bromothiazol-2-yl)carbamate
- tert-Butyl (4-bromothiazol-2-yl)carbamate
- tert-Butyl (2-amino-4-methylthiazol-5-yl)carbamate
Comparison: tert-Butyl (2-propylthiazol-5-yl)carbamate is unique due to the presence of the propyl group on the thiazole ring. This structural feature can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, the propyl group may enhance the compound’s lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties.
Eigenschaften
Molekularformel |
C11H18N2O2S |
|---|---|
Molekulargewicht |
242.34 g/mol |
IUPAC-Name |
tert-butyl N-(2-propyl-1,3-thiazol-5-yl)carbamate |
InChI |
InChI=1S/C11H18N2O2S/c1-5-6-8-12-7-9(16-8)13-10(14)15-11(2,3)4/h7H,5-6H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
GGBMMPUPBKGMBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC=C(S1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



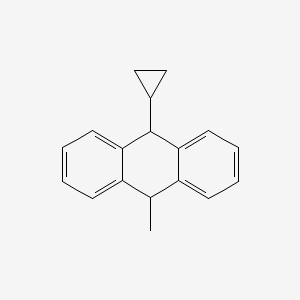
![4-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B13146225.png)
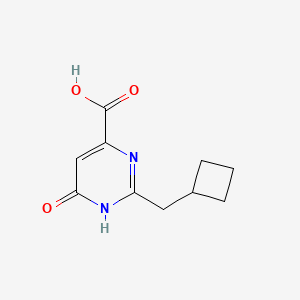
![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)
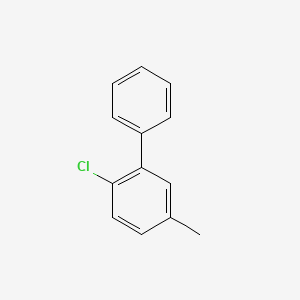


![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
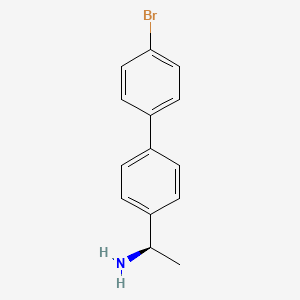
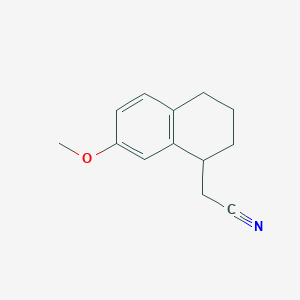
![7-Benzyl-4-(2-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146268.png)

